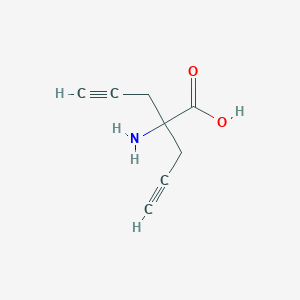
4-Hydroxy-3-imino-6-propyl-3,4-dihydropyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with hydroxy, imino, propyl, and carbonitrile groups. Compounds with such structures often exhibit significant biological activities and are of interest in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of 4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile can be achieved through various synthetic routes. Common methods include cyclization, ring annulation, and cycloaddition reactions. For instance, cyclization of appropriate precursors under controlled conditions can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the pyrazine ring, especially at positions activated by the substituents.
Reduction: Reduction reactions can modify the imino group to an amino group under suitable conditions.
Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives exhibit antimicrobial, antiviral, and antifungal activities.
Industry: It can be used in the synthesis of materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile can be compared with other nitrogen-containing heterocyclic compounds, such as:
Pyrrolopyrazine derivatives: These compounds also exhibit significant biological activities and are used in similar applications.
Pyrimidine derivatives: Known for their anticancer properties, these compounds share some structural similarities with pyrazine derivatives.
The uniqueness of 4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
50627-14-0 |
|---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H10N4O/c1-2-3-6-5-12(13)8(10)7(4-9)11-6/h5,10,13H,2-3H2,1H3 |
InChI Key |
AOTLMWDTEQQIDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN(C(=N)C(=N1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)



![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)






![3H-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B13804145.png)
